l-Leucyl-d-leucine
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Overview
Description
Synthesis Analysis
l-Leucyl-d-leucine's synthesis has been explored through enzymatic resolution and modified chemical reactions. One study described the synthesis of L-[1-11C]leucine for determining cerebral protein synthesis rates in humans using positron emission tomography. The synthesis involved a modified Bucherer-Strecker reaction sequence, achieving high radiochemical purity and yield through the use of immobilized enzymes for rapid resolution of amino acid enantiomers (Barrio et al., 1983).
Molecular Structure Analysis
The molecular structure of this compound and its complexes has been elucidated through X-ray crystallography and neutron diffraction. Studies have provided insights into the amino acid's packing in crystalline form, highlighting hydrophobic and hydrophilic layer division and the importance of intermolecular interactions (Dalhus & Görbitz, 1999).
Chemical Reactions and Properties
Research has explored the enzymatic oxidation systems for synthesizing enantiomerically pure d-tert-leucine, indicating the potential chemical reactivity and selectivity of leucine derivatives in synthesis applications (Hummel, Kuzu, & Geueke, 2003).
Physical Properties Analysis
The physical properties, including stability and phase transitions of l-leucine, have been studied extensively, providing a foundation for understanding the behavior of its derivatives under various conditions. Neutron scattering, calorimetry, and diffraction data have evidenced phase transitions, linking local dynamics to molecular structure (Façanha Filho et al., 2011).
Chemical Properties Analysis
Studies on leucine and its derivatives, including this compound, have focused on molecular recognition and inclusion phenomena, demonstrating the compound's ability to form inclusion crystals and interact enantioselectively with various molecules. This highlights the dipeptide's unique chemical properties and potential for molecular recognition applications (Akazome et al., 2005).
Scientific Research Applications
Biosynthesis of L-Tert-Leucine : l-Leucyl-d-leucine plays a crucial role in the biosynthesis of L-tert-leucine, a non-naturally chiral amino acid used as an animal feed additive, nutrition fortifier, and as a building block in the pharmaceutical, cosmetic, and food additive industry. Engineered Escherichia coli cells have been used for the highly selective biosynthesis of L-tert-leucine from trimethylpyruvic acid (Yuan-Yuan Jia et al., 2021).
Synthesis of L-[1-11C]leucine for Medical Imaging : L-[1-11C]leucine, synthesized using a Bucherer-Strecker reaction, is suitable for determining cerebral protein synthesis rates in humans via positron emission tomography. This synthesis method ensures the production of a sterile, pyrogen-free product (J. Barrio et al., 1983).
Leucine Aminopeptidase Activity in Disease : Leucine aminopeptidase, capable of hydrolyzing L-leucyl peptides, has shown significant activity in various diseases, including cancer of the pancreas. Its activity has been analyzed in gastric juice, bile, and duodenal secretion (A. Rutenburg et al., 1958).
Enhancement of l-Leucine Production in Microorganisms : Metabolic engineering in Corynebacterium glutamicum has been employed to enhance l-leucine production. This involves engineering metabolic flux from pyruvate to l-leucine synthesis (Yingyu Wang et al., 2020).
Directed Evolution for Improved l-Tert-Leucine Synthesis : Leucine dehydrogenase has been engineered for improved efficiency in l-tert-leucine synthesis from trimethylpyruvate, showcasing advancements in enzyme technology (Lin Zhu et al., 2016).
Safety and Hazards
Future Directions
The future directions for the study and application of L-Leucyl-d-leucine are promising. For instance, MuscleTech has introduced Peptide 185, powered by patented DL-185 dileucine, which is designed to boost muscle protein synthesis significantly . Furthermore, N-acetyl-l-leucine is being intensively studied as a promising treatment for several disorders with unmet medical needs .
Mechanism of Action
Target of Action
l-Leucyl-d-leucine, also known as Leu-D-Leu, primarily targets the L-type amino acid transporter (LAT1) . LAT1 is responsible for the uptake of leucine into cells . The acetylation of leucine switches its uptake into cells from lat1 toorganic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) .
Mode of Action
The compound interacts with its targets by switching the uptake into cells. The acetylation of leucine changes its uptake from LAT1 to OAT1, OAT3, and MCT1 . This switch bypasses LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR .
Biochemical Pathways
The l-Leucine catabolism pathway is widely spread among bacteria and generates intermediary products that feed routes of central metabolism . The initial three steps are conserved in most bacteria, constituting the first steps of the branched-chain amino acids catabolic pathway . The main product of these sequential reactions is the 3-methylcrotonyl-CoA metabolite, which undergoes further enzymatic steps towards the production of acetoacetate and acetyl-CoA .
Pharmacokinetics
The pharmacokinetic factors may play a major role in the mechanism of action and efficacy of N-acetyl-l-leucine as a drug . The enantiomers of N-acetyl-leucine (N-acetyl-l-leucine and N-acetyl-d-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters . The kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-l-leucine .
Result of Action
The result of the action of this compound is the activation of leucine-mediated signaling and metabolic processes inside cells such as mTOR . This is achieved by bypassing LAT1, the rate-limiting step in these processes .
Action Environment
The action of this compound is influenced by environmental factors. For instance, in bacteria, the uptake of l-Leucine is subjected to the post-transcriptional regulation system CbrAB/Crc, involved in the assimilation of preferential carbon and energy sources . This system allows bacteria to prefer carbohydrates over amino acids .
properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-7(2)5-9(13)11(15)14-10(12(16)17)6-8(3)4/h7-10H,5-6,13H2,1-4H3,(H,14,15)(H,16,17)/t9-,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCPYQJIKPJDLLB-VHSXEESVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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